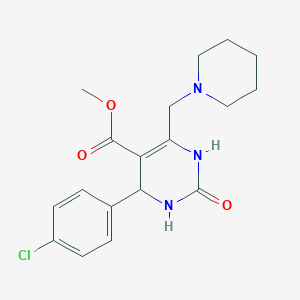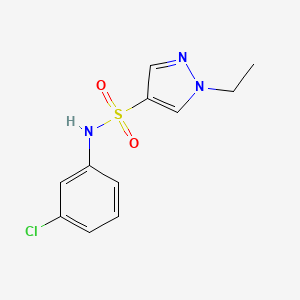
2-amino-4-(2-fluoro-5-methoxyphenyl)-6-(1H-pyrrol-2-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2-fluoro-5-methoxyphenyl)-6-(1H-pyrrol-2-yl)nicotinonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrrole-containing nicotinonitrile family and is known to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-amino-4-(2-fluoro-5-methoxyphenyl)-6-(1H-pyrrol-2-yl)nicotinonitrile involves the inhibition of various enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, it has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and physiological effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to modulate the activity of various neurotransmitters, making it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-amino-4-(2-fluoro-5-methoxyphenyl)-6-(1H-pyrrol-2-yl)nicotinonitrile for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for cancer research. Additionally, its ability to modulate neurotransmitter activity makes it a useful compound for studying neurological disorders. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2-amino-4-(2-fluoro-5-methoxyphenyl)-6-(1H-pyrrol-2-yl)nicotinonitrile. One area of interest is the development of more efficient synthesis methods, which would allow for larger quantities of the compound to be produced. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer and neurological research. Finally, there is potential for the development of new analogs of this compound with improved properties and efficacy.
Synthesis Methods
2-amino-4-(2-fluoro-5-methoxyphenyl)-6-(1H-pyrrol-2-yl)nicotinonitrile can be synthesized through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 2-fluoro-5-methoxybenzaldehyde with ethyl cyanoacetate to form 2-(2-fluoro-5-methoxyphenyl)-2-oxoacetonitrile. This intermediate is then reacted with 2-pyrrolecarboxaldehyde and ammonium acetate to yield the final product.
Scientific Research Applications
2-amino-4-(2-fluoro-5-methoxyphenyl)-6-(1H-pyrrol-2-yl)nicotinonitrile has been used in various scientific research applications, including drug discovery and development, cancer research, and neurobiology. This compound has been found to exhibit potent anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for cancer treatment. Additionally, it has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-amino-4-(2-fluoro-5-methoxyphenyl)-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O/c1-23-10-4-5-14(18)12(7-10)11-8-16(15-3-2-6-21-15)22-17(20)13(11)9-19/h2-8,21H,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIMWGJSVQOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=NC(=C2C#N)N)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![N-(2-methoxyethyl)-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374025.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)
![7-acetyl-6-(4-fluorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5374043.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B5374055.png)
![3-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374069.png)
![3-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5374071.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5374087.png)
![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5374095.png)

